![molecular formula C19H16Cl2N2O3S B3134455 N-(3,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 400080-51-5](/img/structure/B3134455.png)
N-(3,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
Overview
Description
N-(3,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16Cl2N2O3S and its molecular weight is 423.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research on imidazole derivatives, including compounds with chlorophenyl and dimethoxyphenyl groups, has shown promising antitumor activities. These compounds are reviewed for their potential in the search for new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).
Synthesis and Biological Evaluation
The development of novel benzofused thiazole derivatives, evaluated for their in vitro antioxidant and anti-inflammatory activities, showcases the potential therapeutic applications of thiazole compounds. Such research emphasizes the design and synthesis of alternative antioxidant and anti-inflammatory agents, highlighting the relevance of compounds with thiazole structures in medicinal chemistry (Raut et al., 2020).
Environmental Impact Assessment
Research on the environmental impact of organochlorine compounds, including chlorophenols like 2,4-dichlorophenol, which share structural similarities with the dichlorophenyl group, has been evaluated. This research assesses the moderate toxic effects these compounds exert on mammalian and aquatic life, highlighting the significance of studying the environmental footprint of chemical compounds (Krijgsheld & Gen, 1986).
Optoelectronic Applications
Functionalized derivatives of quinazolines and pyrimidines have been investigated for their potential in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is crucial for creating novel optoelectronic materials, which could be related to the potential applications of the compound , given its aromatic and heterocyclic structure (Lipunova et al., 2018).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-10-17(18(24)23-12-5-6-13(20)14(21)9-12)27-19(22-10)11-4-7-15(25-2)16(8-11)26-3/h4-9H,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAGVGQANNFIIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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